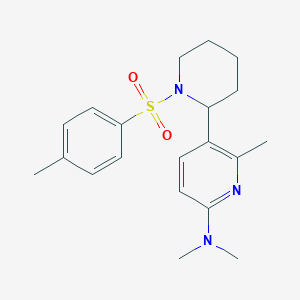

N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

"N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine" is a pyridin-2-amine derivative featuring a unique substitution pattern. Its core structure includes a dimethylamino group at the pyridine’s 2-position, a methyl group at position 6, and a 1-tosylpiperidin-2-yl moiety at position 5. The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, while the piperidine ring provides a nitrogen atom with modified basicity due to sulfonamide formation.

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N,N,6-trimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-15-8-10-17(11-9-15)26(24,25)23-14-6-5-7-19(23)18-12-13-20(22(3)4)21-16(18)2/h8-13,19H,5-7,14H2,1-4H3 |

InChI Key |

OVFPZHGCPDTFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Tosylation of Piperidine

Piperidine is treated with p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions to yield 1-tosylpiperidine (Scheme 1). The reaction typically employs a biphasic system (aqueous NaOH/dichloromethane) to neutralize HCl byproducts.

Scheme 1 : Tosylation of Piperidine

Functionalization at C2 Position

The C2 position of 1-tosylpiperidine is functionalized via directed C–H activation . A picolinamide directing group is installed temporarily to enable palladium-catalyzed arylation or alkylation (Scheme 2).

Scheme 2 : Directed C–H Alkylation

Key conditions:

-

Picolinamide directing group facilitates γ-C(sp³)–H activation.

-

Silver carbonate acts as an oxidant for palladium(II) regeneration.

-

Methyltrifluoroborate introduces the methyl group selectively at C2.

Post-functionalization, the directing group is removed via acidic hydrolysis (e.g., HCl/MeOH), yielding 2-methyl-1-tosylpiperidine .

Synthesis of N,N,6-Trimethylpyridin-2-Amine

Pyridine Ring Construction

The pyridine core is assembled via Kröhnke cyclization between a 1,5-diketone and ammonium acetate (Scheme 3). Pre-functionalization with methyl groups at C6 and dimethylamine at C2 ensures proper regiochemistry.

Scheme 3 : Kröhnke Pyridine Synthesis

N,N-Dimethylation

The primary amine at C2 undergoes exhaustive methylation using methyl iodide and a base (e.g., K₂CO₃) in DMF (Scheme 4).

Scheme 4 : Dimethylation of Pyridin-2-amine

Coupling of Piperidine and Pyridine Moieties

Suzuki-Miyaura Cross-Coupling

A boronic ester is installed at C5 of the pyridine ring, enabling coupling with a 2-bromo-1-tosylpiperidine derivative (Scheme 5).

Scheme 5 : Suzuki Coupling

Buchwald-Hartwig Amination

Alternatively, a C–N cross-coupling links the piperidine’s C2 position to the pyridine’s C5 via a palladium/Xantphos catalyst system (Scheme 6).

Scheme 6 : Buchwald-Hartwig Coupling

Optimization and Challenges

Regioselectivity in C–H Activation

The picolinamide directing group ensures γ-selectivity in piperidine functionalization but requires stringent stoichiometry to avoid diastereomer formation. Excess methyltrifluoroborate (>1.5 equiv) improves conversion but risks over-alkylation.

Tosyl Group Stability

The tosyl group remains intact under basic (K₂CO₃) and Pd-catalyzed conditions but may cleave under prolonged acidic hydrolysis (>2 h HCl/MeOH).

Purification Challenges

Column chromatography on silica gel (60 Å, 20–40 µm) resolves intermediates, but final product purification often requires preparative HPLC due to polar byproducts.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like toluene and ethyl acetate, and catalysts such as iodine and TBHP . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has shown potential in various medicinal chemistry applications due to its ability to modulate specific biological targets. Below are key areas of research and application:

-

Anticancer Activity :

- Studies have indicated that compounds with similar structural motifs exhibit activity against various cancer cell lines. The piperidine moiety is known for enhancing the bioavailability and efficacy of anticancer agents.

- Case Study : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, showed selective cytotoxicity against breast cancer cells while sparing normal cells .

-

Neurological Disorders :

- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.

- Case Study : Research indicated that piperidine derivatives could act as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's pathology.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a potential lead compound for developing new antibiotics.

- Case Study : In vitro testing revealed that similar compounds inhibited the growth of both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparison

Key Structural Features

- Pyridin-2-amine core : Shared with compounds in –3, 9–10, and 15, which exhibit diverse substituents.

- N,N-Dimethyl group: Enhances basicity compared to unsubstituted pyridin-2-amine (pKb ~8.7 for pyridine vs. ~7–8 for dimethylamino derivatives) .

- 6-Methyl group : Introduces steric hindrance and electron-donating effects, similar to 2'-methoxy substituents in .

- 5-(1-Tosylpiperidin-2-yl) : The tosyl group reduces piperidine’s basicity (pKb ~2.7 for free piperidine vs. <1 for tosylated derivatives) via resonance stabilization of the conjugate acid .

Electronic Effects

- Electron-withdrawing tosyl group : Contrasts with electron-donating groups (e.g., methoxy in ) or nitro groups (), which alter the pyridine ring’s electron density.

- Piperidine vs. piperazine : Piperazine derivatives () exhibit higher basicity due to additional nitrogen atoms, whereas the tosylated piperidine in the target compound is less basic.

Comparative Analysis of Physicochemical Properties

Table 1: Physicochemical Comparison with Analogous Compounds

*Estimated based on the high lipophilicity of the tosyl group.

Key Observations:

- Basicity: The dimethylamino group (pKb ~7–8) is less basic than piperazine derivatives (pKb ~8.5) but more basic than nitro-substituted analogs (e.g., 3i) .

Anticancer Activity

- Oxadiazole derivatives () showed selective activity against HOP-92 non-small cell lung cancer, attributed to their aryl substituents. Enzyme Inhibition

Nitro-substituted pyridin-2-amine derivatives () inhibited acetylcholinesterase (AChE) via electron-deficient aromatic systems. The target’s electron-withdrawing tosyl group could similarly enhance interactions with enzyme active sites .

Antibacterial Activity

QSAR studies () highlight log P and steric parameters as critical for antibacterial efficacy. The target’s high log P may improve penetration into bacterial membranes, though steric bulk from the tosyl group could hinder target binding .

Biological Activity

N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a tosylpiperidine moiety. The molecular formula is with a molecular weight of approximately 357.55 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 357.55 g/mol |

| CAS Number | 1352502-87-4 |

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyridine and tosyl groups enhances the compound's ability to inhibit bacterial growth.

- Neuropharmacological Effects : The piperidine component suggests potential neuroactive properties. Research has shown that similar derivatives can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological activity may involve:

- Receptor Modulation : Interaction with various receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist.

- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridine were tested against various bacterial strains. The results indicated that compounds with similar structures to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Case Study 2: Neuroactive Properties

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that certain modifications to the piperidine ring enhanced binding affinity to serotonin receptors, which could lead to anxiolytic effects . This supports the hypothesis that this compound may also exhibit similar properties.

Q & A

Q. What are the optimal synthetic routes for N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound likely involves multi-step reactions, including:

- Piperidine Tosylation : Introducing the tosyl group to the piperidine moiety using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) to stabilize intermediates .

- Pyridine Substitution : Methylation at the 6-position of the pyridine ring using methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH or LDA) to ensure regioselectivity .

- Coupling Reactions : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the tosylpiperidine group to the pyridine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF or THF .

Q. Key Considerations :

- Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Confirm methyl group integration (δ 2.2–2.5 ppm for N,N-dimethyl; δ 1.8–2.1 ppm for tosyl-CH₃) and aromatic proton splitting patterns .

- ¹³C NMR : Identify quaternary carbons (e.g., pyridine C-2 at ~150 ppm) and sulfonyl groups (SO₂ at ~125 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the tosylpiperidine moiety .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amine group) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor-binding studies involving this compound?

Contradictions in binding affinity (e.g., varying IC₅₀ values across assays) may arise from:

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-receptor interactions. Standardize buffer systems (e.g., PBS at pH 7.4) and limit DMSO to <1% .

- Receptor Conformation : Use molecular dynamics simulations to model receptor flexibility and identify allosteric binding pockets .

- Competitive Binding Assays : Employ radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to validate displacement curves under uniform conditions .

Q. How can computational methods predict the metabolic stability of this compound?

- In Silico Tools :

- CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-methyl or tosyl groups) for oxidation .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., N–CH₃ BDE ~85 kcal/mol indicates moderate stability) .

- Experimental Validation : Compare with microsomal incubation assays (human liver microsomes + NADPH) to quantify metabolite formation via LC-MS/MS .

Q. What experimental designs are recommended for studying the compound’s interaction with lipid bilayers or membrane proteins?

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips and measure binding kinetics (ka/kd) in real-time .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., FITC) and monitor changes in anisotropy upon membrane incorporation .

- Cryo-EM : Resolve high-resolution structures of the compound bound to transmembrane proteins (e.g., GPCRs) in lipid nanodiscs .

Q. How can researchers address low solubility of this compound in aqueous buffers?

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without disrupting biological activity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridine amine for pH-dependent solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) for sustained release in vitro .

Methodological Guidance

Q. What chromatographic techniques are optimal for separating stereoisomers of this compound?

Q. How can researchers mitigate toxicity concerns during in vivo studies?

- Acute Toxicity Screening : Conduct OECD 423 assays in rodents, monitoring organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

- QSAR Modeling : Predict hepatotoxicity endpoints (e.g., mitochondrial membrane potential disruption) using tools like ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.